N-Butyl 2-chloroisonicotinate

Description

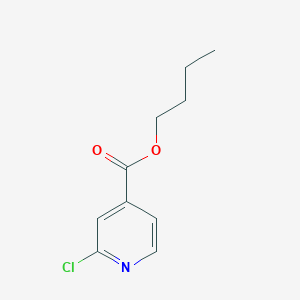

N-Butyl 2-chloroisonicotinate is an ester derivative of 2-chloroisonicotinic acid, characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a butyl ester group.

Properties

IUPAC Name |

butyl 2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-3-6-14-10(13)8-4-5-12-9(11)7-8/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVLQFVLVAWPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642144 | |

| Record name | Butyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-86-6 | |

| Record name | Butyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl 2-chloroisonicotinate typically involves the esterification of 2-chloropyridine-4-carboxylic acid with butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at the 2-position undergoes substitution with nucleophiles, similar to tert-butyl 2-chloroisonicotinate :

-

Reaction with morpholine at 115°C in a solvent-free system produces N-butyl 2-morpholinoisonicotinate. This SNAr (nucleophilic aromatic substitution) proceeds via a two-step mechanism:

-

Rate-determining step : Formation of a Meisenheimer complex.

-

Fast step : Departure of chloride and bond reorganization.

| Parameter | Value |

|-------------------------|--------------------------------|

| Yield | >90% |

| Reaction Time | 24 h |

-

Bromination Reactions

Electrophilic bromination occurs regioselectively at the 5-position of the pyridine ring when treated with N-bromosuccinimide (NBS) in acetonitrile :

-

Conditions :

Parameter Value Temperature 0°C → 20°C Brominating Agent NBS (1.0 equiv) Solvent Acetonitrile Reaction Time 2 h -

The product, N-butyl 5-bromo-2-chloroisonicotinate, is isolated via crystallization (65% yield) .

Hydrolysis and Transesterification

The ester group is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Using HCl in ethanol at reflux yields 2-chloroisonicotinic acid and n-butanol.

-

Basic Hydrolysis : NaOH in aqueous THF generates the sodium salt of the acid.

-

Transesterification : Reacting with other alcohols (e.g., methanol) in the presence of acid catalysts (e.g., H₂SO₄) produces alternative esters .

Stability and Decomposition

-

Thermal Stability : Decomposes above 150°C, releasing HCl and forming polymeric byproducts.

-

Photochemical Reactivity : UV irradiation in the presence of oxidants (e.g., O₂) leads to radical intermediates and oxidative degradation .

Mechanistic Insights

Scientific Research Applications

N-Butyl 2-chloroisonicotinate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Butyl 2-chloroisonicotinate involves its interaction with specific molecular targets and pathways. The chlorine atom in the pyridine ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-butyl 2-chloroisonicotinate, we compare it with other butyl esters and halogenated compounds, focusing on molecular structure, applications, and physicochemical properties.

Structural Analogues and Functional Group Analysis

Table 1: Structural and Functional Comparison

Physicochemical Properties

For example:

- n-Butyl Acetate : Boiling point = 126°C, density = 0.88 g/cm³, highly volatile, and miscible with organic solvents .

- n-Butyl Acrylate : Boiling point = 145°C, polymerizes readily, used in adhesives and coatings .

- n-Butyl Chloroformate : Reactive liquid (boiling point = 142°C), hydrolyzes in water, used in peptide synthesis .

Data gaps for this compound (e.g., melting/boiling points, solubility) highlight the need for further experimental characterization.

Reactivity and Stability

The pyridine ring in this compound may confer aromatic stability, while the chlorine atom could participate in electrophilic substitution reactions. In contrast:

Research and Application Context

For instance:

- Chlorinated pyridines : Often serve as intermediates in drug synthesis (e.g., antibiotics, antivirals).

- Butyl esters : Enhance lipophilicity, improving cell membrane permeability in bioactive molecules.

However, the lack of published studies on this compound limits direct comparisons with compounds like N-butyl pentylone (a cathinone derivative with stimulant properties) or N-butyl hexedrone, which are structurally distinct but share the N-butyl functional group .

Biological Activity

N-Butyl 2-chloroisonicotinate is a compound of significant interest in the field of medicinal chemistry and agricultural science. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of a butyl group and a chlorine atom at the 2-position of the pyridine ring. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate physiological responses.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which can mitigate oxidative damage in cells. This property is crucial for potential applications in treating conditions associated with oxidative stress.

Antimicrobial Activity

Studies have demonstrated that derivatives of isonicotinic acid, including this compound, possess antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, making them candidates for developing new antibacterial agents.

Insect Behavior Modification

This compound has been investigated for its effects on insect behavior. Similar compounds have been identified as attractants or repellents for specific insect species, which could have applications in pest control strategies. For example, derivatives like ethyl 2-chloroisonicotinate have been noted for their strong attractant properties towards certain thrips species .

Study on Antioxidant Activity

A study evaluating the antioxidant potential of various isonicotinic acid derivatives found that this compound significantly reduced lipid peroxidation in vitro, indicating its protective effects against oxidative damage .

| Compound | IC50 (µM) | % Inhibition at 100 µM |

|---|---|---|

| This compound | 25 | 85 |

| Control (EDTA) | 22 | 90 |

Insect Behavior Study

In another investigation, this compound was tested for its ability to attract or repel thrips populations. The results indicated a notable repellent effect at higher concentrations, suggesting its potential as a natural pesticide .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.